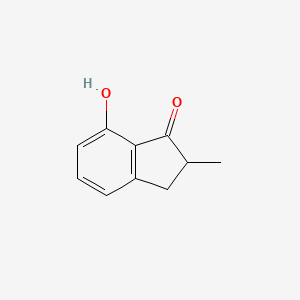

7-Hydroxy-2-methyl-1-indanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

7-hydroxy-2-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H10O2/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6,11H,5H2,1H3 |

InChI Key |

WRDXZYNAEMBLAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1=O)C(=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Hydroxy 2 Methyl 1 Indanone and Its Derivatives

Established and Classical Synthetic Routes

Traditional approaches to the synthesis of the indanone framework have been well-documented and continue to be refined. These methods often rely on fundamental organic reactions that have been optimized over time for yield and purity.

Jansen and Colleagues' Protocols for Indanone Synthesis as Intermediates

While a specific, widely recognized protocol under the name "Bringmann-Jansen" for general indanone synthesis is not prominently featured in the scientific literature, the work of Jansen and his collaborators, Kabdulov and Amsharov, highlights a significant application of indanone synthesis. Their research focuses on the preparation of fluorinated polyaromatic hydrocarbons (PAHs), for which 1-indanone (B140024) derivatives serve as crucial intermediates. nih.govresearchgate.net

The methodology employs a classical intramolecular Friedel-Crafts acylation. In this approach, substituted 3-arylpropionic acids are first converted to their more reactive acid chloride counterparts. nih.govresearchgate.net Subsequent treatment with a Lewis acid, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane, induces cyclization to afford the corresponding 1-indanone. nih.govresearchgate.net These indanone intermediates are then subjected to further cyclization reactions to yield the target fluorinated PAHs. nih.govresearchgate.net

Intramolecular Friedel-Crafts Acylation Approaches to the Indanone Core

The intramolecular Friedel-Crafts acylation is arguably the most common and powerful method for constructing the 1-indanone core. This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride. While the direct cyclization of the carboxylic acid is possible, it often requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid or methanesulfonic acid.

A more common approach involves the conversion of the 3-arylpropionic acid to its acid chloride, which is then cyclized in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a traditional and effective catalyst for this transformation. However, this method often requires stoichiometric amounts of the Lewis acid, which can lead to difficulties in product isolation and waste generation.

To address these limitations, alternative acylating agents and catalytic systems have been developed. The use of Meldrum's acid derivatives provides an efficient entry into 2-substituted 1-indanones and can overcome some of the problems associated with the cyclization of carboxylic acids and acid chlorides. Furthermore, research has explored the use of various Lewis acids and Brønsted acids to improve the efficiency and environmental footprint of the reaction.

| Starting Material | Catalyst/Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Arylpropionic Acid | Polyphosphoric Acid | High Temperature | 1-Indanone | Variable |

| 3-Arylpropionyl Chloride | AlCl₃ (stoichiometric) | Anhydrous solvent | 1-Indanone | Good to Excellent |

| Benzyl Meldrum's Acid | Lewis/Brønsted Acid | Mild Conditions | 2-Substituted-1-Indanone | Good |

Copper-Catalyzed Intramolecular Annulation Reactions for Hydroxyindanone Formation

A facile and highly efficient method for the synthesis of 3-hydroxy-1-indanones involves a copper-catalyzed intramolecular annulation reaction. This protocol utilizes simple 2-ethynylbenzaldehyde derivatives as starting materials. The reaction proceeds under mild conditions and provides good to excellent yields of the desired hydroxyindanone products. This method offers a straightforward and effective approach to functionalized indanones that may be difficult to access through traditional Friedel-Crafts routes.

Innovative and Non-Conventional Synthetic Techniques

In recent years, the development of green and sustainable chemical processes has driven the exploration of non-conventional energy sources to promote organic reactions. Microwave irradiation and high-intensity ultrasound have emerged as powerful tools in the synthesis of indanones, often leading to significant improvements in reaction times, yields, and energy efficiency.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has been successfully applied to the preparation of 1-indanone derivatives. In the context of the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. For instance, reactions that may take several hours under thermal conditions can often be completed in a matter of minutes in a microwave reactor. This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves. The use of microwave heating has been shown to be compatible with various catalysts, including metal triflates in ionic liquids, offering a greener approach to indanone synthesis.

| Method | Reaction Time | Yield | Notes |

|---|---|---|---|

| Conventional Heating | Several hours | Good | Requires sustained high temperatures. |

| Microwave Irradiation | Minutes | Good to Excellent | Rapid and efficient heating. |

High-Intensity Ultrasound Applications in Indanone Preparation

The application of high-intensity ultrasound, or sonochemistry, has also proven to be a valuable tool in the synthesis of indanones. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and an enhancement of mass transfer.

In the context of 1-indanone synthesis via intramolecular Friedel-Crafts acylation, high-intensity ultrasound has been used to promote the reaction, resulting in improved yields and shorter reaction times. The use of an ultrasonic probe as a non-conventional activation method has been reported to be more efficient than conventional methods for the synthesis of indanone derivatives.

Utilization of Q-tube™ Reactor Methodologies

Modern organic synthesis increasingly relies on non-conventional energy sources to promote greener and more efficient chemical processes. The Q-tube™ reactor, a sealed-vessel system, offers a practical alternative to microwave synthesizers for reactions requiring elevated pressure and temperature. nih.govsigmaaldrich.com This technology facilitates rapid and uniform heating, allowing for significantly reduced reaction times, often from hours to minutes, and improved reproducibility. nih.govsigmaaldrich.com

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to form 1-indanones, a key reaction in the synthesis of the target compound's scaffold, traditionally requires harsh conditions, such as strong superacids and high temperatures. nih.gov Research into greener alternatives has demonstrated the efficacy of the Q-tube™ reactor for this very transformation. By employing a sealed system, the solvent's boiling point is elevated, permitting higher reaction temperatures under controlled pressure, which accelerates the cyclization process. nih.govresearchgate.net

For the synthesis of a library of 1-indanone derivatives, the Q-tube™ method proved effective, showcasing its utility in parallel synthesis and reaction optimization. nih.govresearchgate.netqlabtech.com This methodology allows for the efficient, one-pot intramolecular Friedel-Crafts acylation, which is directly applicable to the synthesis of hydroxylated and methylated indanones like 7-Hydroxy-2-methyl-1-indanone. nih.gov

Table 1: Comparison of Q-Tube™ Reactor Conditions for 1-Indanone Synthesis

| Entry | Catalyst (%mol) | Solvent | Temperature (°C) | Time (min) | Conversion (%) |

| 1 | TfOH (20) | PhCl | 130 | 10 | >99 |

| 2 | TfOH (20) | PhCl | 130 | 30 | >99 |

| 3 | TfOH (20) | PhCl | 150 | 10 | >99 |

| 4 | TfOH (10) | PhCl | 150 | 10 | 67 |

This interactive table is based on data for the synthesis of 5-methoxy-1-indanone from 3-(4-methoxyphenyl) propionic acid, demonstrating the efficiency of the Q-tube™ methodology. nih.gov

Regio- and Stereoselective Synthesis of Hydroxyindanone Architectures

The precise control of regiochemistry and stereochemistry is paramount in synthesizing complex molecules. For hydroxyindanones, advanced catalytic systems enable the selective formation of specific isomers, which is crucial for their application in medicinal chemistry and materials science.

The development of chiral indanones is of significant interest, and rhodium-catalyzed asymmetric reactions have emerged as a powerful tool. organic-chemistry.orgnih.gov One notable method is the enantioselective synthesis of chiral 3-aryl-1-indanones through an asymmetric intramolecular 1,4-addition. organic-chemistry.orgnih.govorganic-chemistry.org This protocol utilizes pinacolborane chalcone derivatives in the presence of a rhodium catalyst and a simple, cost-effective chiral ligand like MonoPhos. organic-chemistry.orgnih.gov

The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, tolerating various electronic and steric properties on the aryl rings. organic-chemistry.org This approach consistently produces a wide array of enantioenriched 3-aryl-1-indanone derivatives with high yields (up to 95%) and excellent enantioselectivities (up to 95% ee). nih.govacs.org The applicability of this method to precursors with hydroxyl and methyl substitutions makes it a viable pathway for producing enantiomerically pure forms of this compound derivatives.

Another powerful rhodium-catalyzed method involves the asymmetric isomerization of racemic α-arylpropargyl alcohols to yield β-chiral indanones. acs.org High enantioselectivity in this process is achieved through the use of newly developed axially chiral bisphosphine ligands. acs.org

Table 2: Enantioselective Synthesis of 3-Aryl-1-indanones via Rh-Catalyzed 1,4-Addition

| Substrate Aryl Group | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-MeC6H4 | 95 | 95 |

| 4-MeOC6H4 | 93 | 95 |

| 4-FC6H4 | 92 | 94 |

| 4-ClC6H4 | 93 | 94 |

| 2-Naphthyl | 91 | 92 |

This interactive table summarizes results from the rhodium-catalyzed asymmetric synthesis, highlighting the high yields and enantioselectivity achieved with various substrates. organic-chemistry.orgnih.gov

The 1-indanone core is a versatile building block for constructing more complex molecular architectures, such as fused and spirocyclic systems, which are prevalent in natural products. rsc.orgrsc.orgresearchgate.net Annulation reactions involving 1-indanones provide stereoselective pathways to these intricate frameworks. rsc.orgrsc.org

One advanced strategy is the rhodium-catalyzed intermolecular [5+2] annulation between 1-indanones and internal alkynes. nih.govnih.gov This method, which proceeds via the activation of a C-C bond, offers a direct route to benzocycloheptenones—seven-membered fused ring systems. nih.govnih.govthieme-connect.com The reaction is facilitated by a strongly σ-donating N-heterocyclic carbene (NHC) ligand and a temporary directing group, ensuring high chemo- and regioselectivity. nih.gov

Furthermore, organocatalysis has enabled the stereoselective synthesis of spiro-compounds. For instance, a dinuclear zinc catalyst has been used in an enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones to yield spiro[indanone-2,3'-isochromane-1-one] derivatives with excellent diastereoselectivity and enantioselectivity (>20:1 dr, >99% ee). nih.gov These methodologies underscore the synthetic flexibility of the indanone scaffold in creating diverse and stereochemically rich polycyclic structures. rsc.org

Synthetic Approaches from Varied Precursors

The synthesis of this compound and its analogues can be achieved from a range of starting materials, offering flexibility in synthetic design based on precursor availability and desired substitution patterns.

A robust synthetic route to hydroxy-indanones involves the use of substituted phenols and propionyl chlorides. Specifically, the synthesis of 4,6-dibromo-5-hydroxy-1-indanone has been accomplished starting from 2,6-dibromophenol and 3-chloropropionyl chloride. beilstein-journals.orggoogle.comresearchgate.net

The initial step is the esterification of 2,6-dibromophenol with 3-chloropropionyl chloride to form 2,6-dibromophenyl 3-chloropropionate. beilstein-journals.orgresearchgate.net This intermediate then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid, such as aluminum chloride, to yield the 4,6-dibromo-5-hydroxy-1-indanone. beilstein-journals.orggoogle.comresearchgate.net The bromine atoms serve as protecting groups to direct the cyclization and can be subsequently removed via debromination to afford the desired 5-hydroxy-1-indanone. beilstein-journals.orggoogle.com This strategy can be adapted to produce various regioisomers of hydroxy-indanones by selecting appropriately substituted phenol precursors.

Table 3: Synthesis of Hydroxy-Indanone from Dibromophenol

| Step | Starting Materials | Reagents | Product |

| 1 | 2,6-Dibromophenol, 3-Chloropropionyl chloride | Triethylamine, Acetonitrile | 2,6-Dibromophenyl 3-chloropropionate |

| 2 | 2,6-Dibromophenyl 3-chloropropionate | Lewis Acid (e.g., AlCl3) | 4,6-Dibromo-5-hydroxy-1-indanone |

| 3 | 4,6-Dibromo-5-hydroxy-1-indanone | Palladium catalyst, H2 | 5-Hydroxy-1-indanone |

This interactive table outlines the key steps in the synthesis of a hydroxy-indanone derivative starting from a dibromophenol precursor. beilstein-journals.orggoogle.com

Coumarin derivatives serve as effective precursors for the synthesis of hydroxylated indanones. Specifically, 4-hydroxy-7-methyl-1-indanone, a close structural analogue of the target compound, has been synthesized via two distinct high-yielding routes starting from 6-methylcoumarin. researchgate.net

In the first pathway, the lactone ring of 6-methylcoumarin is opened under methylating conditions. The resulting cinnamyl double bond is then saturated via catalytic hydrogenation to yield 3-(2′-methoxy-5′-methylphenyl)propanoic acid. researchgate.net Subsequent intramolecular cyclization of this propanoic acid derivative using polyphosphoric acid (PPA) affords 4-methoxy-7-methyl-1-indanone. The final step involves demethylation to furnish the desired 4-hydroxy-7-methyl-1-indanone in excellent yield. researchgate.net

A more direct, two-step alternative involves the initial catalytic hydrogenation of 6-methylcoumarin to get dihydrocoumarin, followed by a fusion reaction with anhydrous aluminum chloride (AlCl3), which promotes both the Friedel-Crafts acylation and demethylation (if a methoxy precursor is used) in a single step to give the final product in high yield. researchgate.net A similar hydrolysis of dihydrocoumarin followed by cyclization with polyphosphoric acid is also an effective industrial method. google.com

Strategies Involving Alkynes and Other Unsaturated Substrates

The construction of the indanone framework, a key structural motif in numerous biologically active compounds, has been significantly advanced through synthetic strategies that utilize alkynes and other unsaturated substrates. These methods offer powerful and often convergent approaches to this important class of molecules. Research in this area has focused on various cyclization reactions, including transition-metal-catalyzed processes and photochemical annulations, which provide routes to substituted indanones from readily available starting materials.

One innovative approach involves a photochemical C–H annulation strategy for the direct synthesis of indanones from simple, unmodified aromatic aldehydes and terminal alkynes. acs.orgacs.org This method utilizes a hydrogen atom transfer (HAT) photocatalyst, tetrabutylphosphonium decatungstate ([Bu4P]4W10O32, TBPDT), under 365 nm light. acs.orgacs.org The reaction proceeds without the need for prefunctionalized substrates, external oxidants or reductants, or protecting group manipulations, offering a more sustainable and efficient pathway to a diverse array of indanone derivatives. acs.org The proposed mechanism involves the generation of radical intermediates that undergo addition to electron-deficient alkynes, followed by an intramolecular [3 + 2] cyclization to form the indanone core. acs.org

Transition-metal catalysis has also been extensively explored for the synthesis of indanones from unsaturated precursors. Traditional methods often rely on the transition-metal-catalyzed annulation of carbonyl compounds with alkynes, which may require prefunctionalized substrates like ortho-halogenated carbonyl derivatives. acs.org More recent developments have focused on more direct and atom-economical approaches. For instance, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway enables the synthesis of 2,3-substituted indanones from functional internal alkynes in water as the sole solvent, highlighting the potential for environmentally benign syntheses.

Another strategy involves the synergistic use of In(OTf)3 and benzoic acid to promote the coupling of alkynes and acetals, yielding 2,3-disubstituted indanones with excellent diastereoselectivity. This reaction is believed to proceed through a tandem [2 + 2] cycloaddition and a Nazarov-type reaction. Furthermore, a catalytic amount of SbF5 has been shown to efficiently convert a mixture of phenylalkynes and aldehydes into 2,3-disubstituted indanones as a single trans-isomer in the presence of ethanol.

The following table summarizes selected methodologies for the synthesis of indanone derivatives from alkynes and other unsaturated substrates, showcasing the diversity of catalysts and reaction conditions employed.

| Catalyst/Promoter | Reactants | Product Type | Key Features |

| Tetrabutylphosphonium decatungstate (TBPDT) / 365 nm light | Aromatic aldehydes, Terminal alkynes | Substituted indanones | Photochemical C-H annulation; prefunctionalization-free. acs.orgacs.org |

| Rhodium catalyst | Functional internal alkynes | 2,3-substituted indanones | Tandem carborhodium/cyclization; performed in water. |

| In(OTf)3 / Benzoic acid | Alkynes, Acetals | 2,3-disubstituted indanones | Tandem [2 + 2] cycloaddition and Nazarov reaction; high diastereoselectivity. |

| SbF5 / Ethanol | Phenylalkynes, Aldehydes | trans-2,3-disubstituted indanones | One-pot synthesis; high stereoselectivity. |

| Cationic (DTBM-MeO-Biphep)gold(I) complexes | Alkynes | Optically active β-alkoxyindanones | Enantioselective carboalkoxylation. |

While these methods provide general access to the indanone core, the synthesis of a specific derivative such as this compound would necessitate the use of appropriately substituted starting materials. For example, in the photochemical annulation, a 3-hydroxybenzaldehyde derivative could be reacted with propyne to introduce the required hydroxyl and methyl functionalities at the desired positions. The regioselectivity of such reactions is a critical consideration and often depends on the electronic and steric nature of the substituents on both the aromatic aldehyde and the alkyne.

Further research into these and other novel synthetic strategies continues to expand the toolkit available to chemists for the efficient and selective preparation of complex indanone structures.

Chemical Reactivity and Strategic Derivatization of 7 Hydroxy 2 Methyl 1 Indanone

Functional Group Transformations

The dual functionality of 7-Hydroxy-2-methyl-1-indanone allows for selective reactions targeting either the hydroxyl or the ketone group. These transformations are fundamental for building more complex molecular architectures.

Esterification Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group at the C-7 position is readily susceptible to esterification. This common transformation can be used to install a variety of functional groups, modify the compound's polarity, or introduce a protecting group. The reaction typically proceeds by treating the indanone with an acylating agent, such as an acid chloride or anhydride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the nucleophilic hydroxyl group into an ester, altering the electronic properties and steric profile of the molecule.

| Reactant | Reagents | Product | Purpose |

|---|---|---|---|

| This compound | Acetyl Chloride, Pyridine | 7-Acetoxy-2-methyl-1-indanone | Protection of hydroxyl group, modification of solubility |

Aldol (B89426) Condensation Reactions Involving the Ketone Functionality

The ketone functionality of this compound can participate in aldol condensation reactions. Under basic conditions, a proton alpha to the carbonyl group is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an aldehyde or another ketone. A particularly useful variation is the Claisen-Schmidt condensation, where an enolizable ketone reacts with an aromatic aldehyde that lacks alpha-protons, such as benzaldehyde, to prevent self-condensation of the aldehyde. truman.edu This reaction, typically catalyzed by a base like sodium hydroxide, results in the formation of an α,β-unsaturated ketone, known as an arylidene indanone. rsc.orgresearchgate.net These products are noted for their rigid, planar structures and are explored for various biological activities. researchgate.netsemanticscholar.orgrsc.org

The synthesis of these arylidene indanone scaffolds from 1-indanone (B140024) and various benzaldehydes via aldol condensation is a common strategy. rsc.orgresearchgate.netrsc.org This transformation extends the conjugation of the molecule and fixes the orientation of the appended aryl group.

| Reactants | Conditions | Product Type | Significance |

|---|---|---|---|

| This compound + Benzaldehyde | NaOH, Ethanol | 2-Benzylidene-7-hydroxy-2-methyl-1-indanone | Formation of a rigid, conjugated system rsc.org |

Derivatization for Specialized Research Applications

Beyond fundamental transformations, this compound can be derivatized for specific analytical or synthetic purposes, enabling advanced research applications.

Formation of Trimethylsilyl (B98337) (TMS)-Ether Derivatives for Analysis and Synthesis

The hydroxyl group of the indanone can be converted into a trimethylsilyl (TMS) ether. This derivatization is widely employed in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netresearchgate.netnih.govscience.gov The TMS group masks the polar hydroxyl functionality, increasing the volatility and thermal stability of the compound, which improves its chromatographic behavior. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. science.gov In organic synthesis, the TMS ether serves as a robust protecting group for the hydroxyl moiety, which can be easily removed under mild acidic conditions.

| Reactant | Reagent | Product | Primary Application |

|---|---|---|---|

| This compound | BSTFA or TMS-Cl | 7-(Trimethylsilyloxy)-2-methyl-1-indanone | GC-MS Analysis, Protecting Group nih.govscience.gov |

Chemo-selective Carbonyl Derivatization with Girard T Reagent for Mass Spectrometry

For highly sensitive analysis by mass spectrometry, particularly with electrospray ionization (ESI), the ketone functionality can be selectively derivatized using Girard's Reagent T. researchgate.net This reagent reacts with the carbonyl group to form a hydrazone, which incorporates a pre-charged quaternary ammonium (B1175870) moiety. researchgate.netnih.gov This permanent positive charge dramatically enhances the ionization efficiency of the molecule during ESI-MS analysis, leading to significantly lower limits of detection. nih.govfoxchase.orgthermofisher.com This technique is especially valuable for quantifying low-abundance ketosteroids and other carbonyl-containing compounds in complex biological matrices. researchgate.netfoxchase.org

| Functionality Targeted | Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Ketone (Carbonyl) | Girard's Reagent T | Hydrazone with quaternary ammonium group | Enhanced ionization for ESI-MS researchgate.net |

Strategies for Modulating Molecular Rigidity and Electronic Properties within Indanone Derivatives

In medicinal chemistry and materials science, fine-tuning the structural and electronic properties of a molecular scaffold is crucial. The indanone core provides a platform for such modifications.

Electronic Properties: The electronic nature of the indanone system can be modulated by introducing various substituents on the aromatic ring. Electron-donating groups (like the existing hydroxyl group) or electron-withdrawing groups (such as halogens or nitro groups) can be added. lumenlearning.comlumenlearning.com These substituents alter the electron density distribution across the molecule, which can influence its reactivity and its interactions with biological targets like enzymes or receptors. lumenlearning.comlumenlearning.com For example, modifying the substituents on the indanone ring has been a key strategy in developing potent inhibitors for enzymes implicated in Alzheimer's disease. rsc.org The introduction of a bromine atom, for instance, is expected to increase the electron-accepting strength of the indanone unit. mdpi.com

Molecular Rigidity: The indanone skeleton is inherently rigid. This rigidity can be further enhanced or modified by converting the indanone into more complex fused or spirocyclic systems. nih.govchem960.com Annulation reactions, which build new rings onto the existing framework, are a powerful tool for creating these architectures. nih.gov Increasing molecular rigidity can be advantageous in drug design, as it reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target. beilstein-journals.org The synthesis of spiro[indanone-isochromanone] and other fused heterocyclic derivatives demonstrates the application of this strategy to create structurally complex and rigid molecules from indanone precursors. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 7 Hydroxy 2 Methyl 1 Indanone

X-ray Crystallographic Analysis for Detailed Molecular Conformation and Bond Parameters

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 7-Hydroxy-2-methyl-1-indanone, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

Although specific crystallographic data for this compound is not widely published, analysis of the closely related compound, 7-hydroxy-1-indanone (B1662038), reveals key structural features that are expected to be conserved. nih.govnih.gov The indanone core, consisting of a fused benzene (B151609) and cyclopentanone (B42830) ring system, is essentially planar. A critical feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the 7-hydroxyl group and the oxygen of the 1-carbonyl group. This interaction creates a stable six-membered ring motif, often designated as an S(6) ring, which significantly influences the molecule's conformation and chemical properties. nih.gov

The introduction of a methyl group at the C2 position, creating a chiral center, will induce specific conformational constraints. X-ray analysis would precisely define the stereochemistry of a single enantiomer and reveal how the methyl group is oriented relative to the planar indanone system. It would also provide detailed measurements of the C-C and C-O bond lengths, which can be compared to standard values to understand electronic effects within the molecule. The crystal packing, detailing how individual molecules interact with each other in the solid state through intermolecular forces like hydrogen bonding and van der Waals forces, would also be elucidated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting). For this compound, distinct signals are expected for the aromatic protons, the aliphatic protons on the five-membered ring, the methyl protons, and the hydroxyl proton. The aromatic protons (H4, H5, H6) would appear in the downfield region (typically δ 6.8-7.5 ppm), with their splitting patterns (doublets, triplets) revealing their coupling to adjacent aromatic protons. The aliphatic protons at C2 and C3 would show more complex splitting due to both geminal and vicinal coupling. The proton at the chiral center (H2) would likely appear as a multiplet, coupled to both the C3 methylene (B1212753) protons and the C2 methyl protons. The methyl group protons would appear as a doublet in the upfield region (around δ 1.2 ppm), split by the single proton at C2. The hydroxyl proton signal is often broad and its chemical shift is variable, though it would likely be shifted significantly downfield due to the strong intramolecular hydrogen bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. With ten carbon atoms, ten distinct signals are expected for this compound. The carbonyl carbon (C1) would be the most downfield signal, typically in the δ 200-210 ppm range. utah.edulibretexts.org The aromatic carbons would resonate between δ 115-160 ppm, with the carbon bearing the hydroxyl group (C7) and the quaternary carbons (C3a, C7a) being identifiable. The aliphatic carbons (C2, C3) and the methyl carbon would appear in the upfield region of the spectrum (δ 15-50 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~205 |

| C2 (CH) | Multiplet, ~2.8-3.2 | ~45 |

| C3 (CH₂) | Multiplet, ~2.5-2.9 | ~35 |

| C3a (C) | - | ~155 |

| C4 (CH) | Doublet, ~7.0 | ~120 |

| C5 (CH) | Triplet, ~7.4 | ~135 |

| C6 (CH) | Doublet, ~6.9 | ~118 |

| C7 (C-OH) | - | ~158 |

| C7a (C) | - | ~125 |

| C2-CH₃ | Doublet, ~1.2 | ~16 |

| 7-OH | Broad Singlet, >10 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent molecule and its fragments.

For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . In HRMS, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this exact mass, confirming the compound's elemental composition. Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield the protonated molecule [M+H]⁺ or other adducts, which are useful for confirming the molecular weight with minimal fragmentation.

Electron Ionization (EI) is a higher-energy technique that causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A significant peak would be expected at m/z [M-15], resulting from the cleavage of the methyl group at the C2 position.

Loss of carbon monoxide (CO): Cleavage of the carbonyl group can lead to a peak at m/z [M-28].

Retro-Diels-Alder type reactions: Cleavage within the five-membered ring can occur, leading to further characteristic fragments.

Cleavage of the aliphatic ring: Fragmentation of the C2-C3 bond is also a plausible pathway.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Formula | Description |

| 162 | [C₁₀H₁₀O₂]⁺• | Molecular Ion (M⁺) |

| 147 | [C₉H₇O₂]⁺ | Loss of methyl radical (•CH₃) from C2 |

| 134 | [C₉H₁₀O]⁺• | Loss of carbon monoxide (CO) from the ketone |

| 119 | [C₈H₇O]⁺ | Subsequent loss of •CH₃ after loss of CO |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is exceptionally useful for identifying functional groups. In the case of this compound, FTIR is particularly insightful for analyzing the hydroxyl (-OH) and carbonyl (C=O) groups and confirming the presence of the intramolecular hydrogen bond. rsc.org

The spectrum would be characterized by several key absorption bands:

O-H Stretching: Due to the strong intramolecular hydrogen bond between the 7-OH group and the 1-carbonyl oxygen, the O-H stretching vibration will appear as a very broad band at a lower wavenumber (typically 3200-3500 cm⁻¹) compared to a "free" hydroxyl group (which appears as a sharp peak around 3600 cm⁻¹). nih.govrsc.org This broadening and shifting is a classic indicator of hydrogen bonding.

C=O Stretching: The carbonyl stretching frequency is also affected by hydrogen bonding. The intramolecular interaction donates electron density to the carbonyl group, slightly weakening the C=O double bond. This results in a shift of the absorption band to a lower wavenumber (typically 1660-1680 cm⁻¹) compared to a non-hydrogen-bonded aryl ketone (around 1685-1700 cm⁻¹).

C-H Stretching: Aromatic C-H stretching absorptions would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl (O-H) | Stretching | 3200 - 3500 | Broad, strong (due to H-bonding) |

| Carbonyl (C=O) | Stretching | 1660 - 1680 | Sharp, strong (shifted by H-bonding) |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Multiple bands, medium to strong |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a volatile or semi-volatile compound and for identifying components within a complex mixture. nih.govmdpi.com

For the analysis of this compound, a sample would be injected into the GC, where it is vaporized. The gaseous analytes then travel through a capillary column, separating based on their boiling points and interactions with the column's stationary phase. Due to the polar hydroxyl group, derivatization is often employed for phenolic ketones to improve their thermal stability and chromatographic peak shape. researchgate.net A common method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and less polar.

As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component. For purity assessment, a single, sharp chromatographic peak would be expected for the derivatized this compound. The mass spectrum of this peak would be compared against a known standard or library to confirm its identity. Any additional peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra. thermofisher.comchromatographyonline.com This technique is highly sensitive, capable of detecting trace-level impurities such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly crucial for the analysis of this compound because the methyl group at the C2 position creates a stereocenter, meaning the compound can exist as a pair of enantiomers.

To determine the enantiomeric purity (or enantiomeric excess) of a sample, chiral HPLC is required. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that can interact differently with the two enantiomers. For 2-methyl-1-indanone (B98384) derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases like Whelk-O 1 have proven effective. registech.comwhiterose.ac.uk

In a typical analysis, a solution of the compound is passed through the chiral column. The transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase have different stabilities, causing one enantiomer to be retained longer than the other. mdpi.com This results in the separation of the single racemic compound into two distinct peaks in the chromatogram. By integrating the area of each peak, the relative proportion of each enantiomer can be accurately calculated. This is essential for applications where the biological activity of the two enantiomers may differ significantly.

Computational and Theoretical Chemistry Studies of 7 Hydroxy 2 Methyl 1 Indanone

Quantum Chemical Calculations (DFT and High-Level Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and high-level ab initio methods, are instrumental in elucidating the fundamental properties of the indanone system. These calculations provide a quantitative understanding of molecular structure, stability, and thermochemistry.

The energetic effects of these substituents can be rationalized by considering their electronic and steric contributions. The methyl group is a weak electron-donating group, while the hydroxyl group is an electron-donating group by resonance and an electron-withdrawing group by induction. Furthermore, the 7-hydroxy group can form an intramolecular hydrogen bond with the carbonyl oxygen, which significantly stabilizes the planar conformation of the molecule and is a key factor in its photochemical behavior.

Thermochemical properties are essential for understanding the stability and reactivity of a compound. High-level computational methods, such as the G3(MP2)//B3LYP composite method, have been successfully employed to estimate the gas-phase standard molar enthalpies of formation (ΔfH°m(g)) for substituted indanones with high accuracy, showing excellent agreement with experimental data derived from calorimetric measurements. mdpi.com

For related methyl-indanones, these computational approaches have yielded precise thermochemical data. mdpi.com While specific experimental values for 7-Hydroxy-2-methyl-1-indanone are not widely reported, these theoretical methodologies can be applied to accurately predict its thermochemical properties. The calculations involve determining the total electronic energy and adding thermal corrections to obtain the enthalpy. The standard molar enthalpies of formation in the condensed phase can then be derived by combining the calculated gas-phase values with the enthalpies of sublimation or vaporization, which can also be estimated computationally or measured experimentally. mdpi.com

Table 1: Calculated Thermochemical Data for Related Substituted Indanones

| Compound | Computational Method | Calculated Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|---|

| 2-Methyl-1-indanone (B98384) | G3(MP2)//B3LYP | -94.4 ± 4.2 mdpi.com |

| 4-Methoxy-1-indanone | G3(MP2)//B3LYP | -219.1 ± 3.3 mdpi.com |

| 5-Methoxy-1-indanone | G3(MP2)//B3LYP | -220.3 ± 3.3 mdpi.com |

This table presents computationally derived data for structurally related indanone derivatives, illustrating the application of quantum chemical methods in determining thermochemical properties.

Mechanistic Investigations of Intramolecular Processes

The specific arrangement of the hydroxyl and carbonyl groups in this compound facilitates fascinating intramolecular proton transfer processes, which can be meticulously studied using computational methods.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. 7-Hydroxy-1-indanone (B1662038), a closely related analogue, is a prototypical system for studying this phenomenon. rsc.orgdoi.org Computational studies using methods like Complete Active Space Self-Consistent Field (CASSCF) and Time-Dependent Density Functional Theory (TDDFT) have been employed to map the potential energy surfaces for the ESIPT process. rsc.org

Upon photoexcitation to the first singlet excited state (S₁), the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen increase, driving the proton transfer. Theoretical calculations for 7-hydroxy-1-indanone predict a barrierless potential energy function for the ESIPT process in the ¹ππ* excited state. rsc.org This means the proton transfer occurs on an ultrafast timescale, leading to the formation of an excited-state keto-tautomer. This tautomer is responsible for the characteristic large Stokes-shifted fluorescence observed in such compounds. researchgate.net

Ab initio potential energy profiles show that the ¹ππ* minimum for 7-hydroxy-1-indanone is located near the keto form, indicating a strong thermodynamic driving force for the ESIPT reaction. rsc.org While TDDFT systematically overestimates transition energies, it provides potential energy functions that are qualitatively parallel to more accurate, but computationally expensive, CASPT2 results. rsc.org The presence of the 2-methyl group is not expected to fundamentally alter this barrierless pathway, as the ESIPT coordinate primarily involves the atoms of the intramolecular hydrogen bond.

In the electronic ground state (S₀), the enol form of this compound is significantly more stable than its keto-tautomer. Computational studies confirm that a substantial energy barrier separates the two tautomers in the ground state, making spontaneous proton transfer thermodynamically and kinetically unfavorable. mdpi.comrsc.org

The stability of the enol form is maintained by the aromaticity of the benzene (B151609) ring. Tautomerization to the keto form would disrupt this aromaticity, incurring a significant energetic penalty. The intramolecular hydrogen bond between the 7-hydroxyl group and the 1-carbonyl oxygen further stabilizes the enol structure. Quantum chemical calculations can precisely quantify this energy difference and the height of the proton transfer barrier. This high ground-state barrier ensures that the molecule exists almost exclusively in its enol form until photoexcitation triggers the ESIPT process. mdpi.com

Molecular Modeling for Reaction Pathway Prediction and Stereochemical Outcomes

Beyond static properties, molecular modeling is a powerful tool for predicting the outcomes of chemical reactions. For a molecule like this compound, computational methods can be used to explore various reaction pathways, determine transition state structures, and predict the stereochemical outcomes of synthetic transformations.

For instance, reactions involving the indanone core, such as alkylation at the C2 position or condensation at the carbonyl group, can be modeled to understand regioselectivity and stereoselectivity. By calculating the energies of transition states for different possible pathways, chemists can predict which products are likely to form under specific reaction conditions. This is particularly valuable for stereoselective synthesis, where the 2-methyl group creates a chiral center. Modeling the approach of a reactant to the different faces of the indanone ring can help in designing chiral catalysts or reaction conditions that favor the formation of a single enantiomer.

While specific computational studies predicting reaction pathways for this compound are not extensively documented in the literature, the established methodologies are broadly applicable. For example, modeling the Nazarov cyclization, a common method for synthesizing indanones, can elucidate the role of substituents in controlling the reaction's stereochemical course. preprints.org Such predictive modeling accelerates the development of efficient and selective synthetic routes to complex indanone derivatives.

Computational Screening and Molecular Docking Studies (excluding direct biological efficacy)

A comprehensive review of scientific literature reveals a notable absence of computational screening or molecular docking studies specifically focused on this compound. While the broader class of 1-indanone (B140024) derivatives has been the subject of numerous in silico investigations, research detailing the theoretical binding interactions and screening of this particular compound against biological targets is not publicly available.

However, the existing research on related 1-indanone scaffolds provides a clear framework for how such computational studies are typically conducted. These investigations are crucial in modern drug discovery for identifying potential interactions between small molecules and biological macromolecules, thereby prioritizing candidates for synthesis and further testing. nvidia.commdpi.com

The primary methods used in these computational studies include:

Virtual Screening (VS): This technique involves the computational evaluation of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme. nvidia.comcreative-biolabs.comnih.gov For the 1-indanone class, virtual screening could be employed to filter extensive databases to find derivatives that fit the structural and electronic requirements of a target's active site.

Molecular Docking: This is a key method in structure-based drug design that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. wikipedia.orgnih.gov The process calculates a "docking score," which estimates the binding affinity. wikipedia.orgh-its.org In studies involving 1-indanone derivatives, molecular docking is used to model how different substitutions on the indanone core influence binding to targets. manipal.edunih.gov For example, research on other indanones has explored their potential interactions with enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.net

While detailed findings and data tables for this compound are absent from the literature, a hypothetical molecular docking study would involve preparing the 3D structure of the compound and docking it into the binding site of a target protein. The results would typically be presented in tables listing parameters such as binding energy (kcal/mol), inhibition constants (Ki), and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the target's active site.

A representative, though hypothetical, data table for such a study is shown below to illustrate the format and type of data that would be generated.

Hypothetical Molecular Docking Interaction Data (Note: The following data is for illustrative purposes only and is not based on actual experimental or computational results for this compound.)

| Target Protein | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Acetylcholinesterase | -8.5 | 2.1 | TYR121, SER200 | TRP84, TRP279, PHE330 |

| MAO-A | -7.9 | 5.8 | TYR407, TYR444 | ILE180, PHE208, ILE335 |

| MAO-B | -8.2 | 3.4 | TYR398, TYR435 | LEU171, PHE168, ILE199 |

Applications As a Building Block in Complex Chemical Synthesis

Role in the Elaboration of Diverse Molecular Scaffolds

The 1-indanone (B140024) core is a privileged structure in synthetic chemistry, frequently employed to generate polycyclic and spirocyclic systems. The presence of the hydroxyl and methyl groups on the 7- and 2-positions, respectively, offers additional handles for functionalization or can be used to modulate the electronic and steric properties of the resulting molecules.

The 1-indanone framework is extensively used in annulation reactions to build fused ring systems. nih.govscispace.com Various synthetic strategies, including transition-metal-catalyzed ring expansions and domino reactions, utilize 1-indanone derivatives to construct larger carbocyclic and heterocyclic scaffolds. nih.govscispace.com For instance, rhodium-catalyzed reactions can facilitate the insertion of alkenes or alkynes into the C-C bonds of the indanone core, leading to the formation of fused seven-membered rings like benzocycloheptenones. nih.govscispace.com

Furthermore, multicomponent reactions involving 1-indanones, aldehydes, and other reagents can yield complex fused heterocyclic systems such as indeno[1,2-b]pyridines. rsc.org A notable example that highlights the utility of a similarly substituted precursor is the multi-step synthesis of the natural products cephanolides A–D, which begins with 7-hydroxy-4-methyl-1-indanone. nih.gov This demonstrates how the substituted indanone core can serve as a foundational element for assembling intricate, biologically relevant molecules.

Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures. The 1-indanone motif is a key building block for creating these complex architectures. nih.gov Methodologies for synthesizing spiro-compounds from 1-indanones include tandem coupling and cyclization reactions. nih.gov

The reactivity of the indanone core can be harnessed to construct a variety of spirocyclic systems. For example, 1-indanone derivatives can be converted into diallyl intermediates, which then undergo ring-closing metathesis (RCM) to form spiro researchgate.netresearchgate.netnonane systems. nih.gov Additionally, catalytic asymmetric reactions have been developed to produce highly decorated spiro-cyclopentaindeno-indolines and spiroindeno-morpholine derivatives from precursors containing the indanone scaffold. rsc.org These advanced synthetic methods underscore the importance of the 1-indanone unit in generating structural diversity. nih.gov

Utility in the Preparation of Precursors for Investigational Agents

The 1-indanone skeleton is a common feature in a wide range of biologically active molecules. nih.gov Consequently, 7-Hydroxy-2-methyl-1-indanone is a valuable intermediate for synthesizing derivatives that are investigated for various therapeutic purposes. The specific substitution pattern can be crucial for tuning the pharmacological profile of the final compounds.

Topoisomerases are critical enzymes involved in managing DNA topology, making them important targets for cancer chemotherapy. The 1-indanone scaffold has been identified as a core structure in the development of potent topoisomerase IIα-targeted agents. nih.gov While research may not have focused specifically on the 7-hydroxy-2-methyl derivative, the general applicability of the indanone framework makes it a valuable starting point for creating libraries of compounds for screening. The hydroxyl and methyl groups can be used to explore structure-activity relationships, potentially influencing factors like target binding affinity, selectivity, and metabolic stability.

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. scielo.org.mx The 1-indanone skeleton is a structural component of compounds that have been investigated for anti-inflammatory properties. researchgate.net Certain 1-indanone derivatives have demonstrated potent inhibition of paw edema in preclinical models, even surpassing the activity of the established anti-inflammatory drug indomethacin. researchgate.net This suggests the potential of the indanone scaffold in designing new anti-inflammatory agents, including those that may selectively target the COX-2 enzyme.

The aggregation of the alpha-synuclein (α-syn) protein is a pathological hallmark of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Developing ligands that can selectively bind to these α-syn fibrils is crucial for creating diagnostic imaging agents. nih.gov The 1-indanone scaffold has proven to be a highly effective molecular framework for designing such ligands. nih.govchemrxiv.orgresearchgate.net

Researchers have designed and synthesized series of 1-indanone derivatives and conducted structure-activity relationship (SAR) studies to optimize their binding affinity and selectivity for α-syn fibrils over other protein aggregates like amyloid-β. nih.govresearchgate.net These studies have led to the identification of lead candidates with high binding affinity, demonstrating that the 1-indanone structure is a desirable scaffold for developing agents for the biological evaluation of α-synucleinopathies. nih.govchemrxiv.org

Table 1: Binding Affinities of Representative 1-Indanone Derivatives for α-Synuclein Fibrils This table presents data for representative compounds from cited studies to illustrate the utility of the 1-indanone scaffold. The specific this compound derivative may not have been explicitly tested in these reports.

| Compound | Description | Binding Affinity (Kd) to α-syn Fibrils (nM) | Selectivity (vs. Aβ Fibrils) | Source |

|---|---|---|---|---|

| Lead Candidate 1 | A novel 1-indanone derivative from SAR studies. | 9.0 | >10x | chemrxiv.org |

| Lead Candidate 2 | A novel 1,3-indandione derivative from SAR studies. | 18.8 | >10x | chemrxiv.org |

| Compound 11b | A phenothiazine derivative (for comparison). | 32.10 (Ki) | Not specified | nih.gov |

Advanced Methodologies for Mechanistic Elucidation in Chemical Biology Research

Approaches for Biological Target Identification of Small Molecules

The identification of the cellular targets of a small molecule is a critical step in understanding its biological function and potential therapeutic applications. Several innovative techniques have been developed to pinpoint these molecular interactions.

Studies on Protein Susceptibility to Proteolytic Degradation upon Ligand Binding

One effective method for identifying the biological targets of a small molecule is by assessing the change in a protein's susceptibility to proteolytic degradation upon ligand binding. This technique, often referred to as Drug Affinity Responsive Target Stability (DARTS), is predicated on the principle that the binding of a small molecule to its protein target can induce a conformational change that either protects the protein from or makes it more susceptible to cleavage by proteases. escholarship.orgnih.gov

The general workflow of a DARTS experiment involves incubating a protein lysate with the small molecule of interest, in this case, 7-Hydroxy-2-methyl-1-indanone, followed by the addition of a protease. creative-proteomics.com The resulting protein fragments are then analyzed, typically by gel electrophoresis and mass spectrometry, and compared to a control sample that was not treated with the small molecule. Proteins that show a differential degradation pattern in the presence of this compound are considered potential binding partners. springernature.comsemanticscholar.org The advantage of this method is that it does not require modification or immobilization of the small molecule, thus preserving its native binding properties. escholarship.org

Table 1: Hypothetical DARTS Experimental Results for this compound

| Protein ID | Protein Name | Fold Change in Proteolysis (Compound vs. Control) | Putative Interaction |

| P12345 | Kinase Alpha | -2.5 | Stabilized (Potential Target) |

| Q67890 | Phosphatase Beta | +1.8 | Destabilized (Potential Target) |

| A1B2C3 | Structural Protein Gamma | -0.1 | No Significant Change |

| D4E5F6 | Transcription Factor Delta | -2.1 | Stabilized (Potential Target) |

This table represents hypothetical data to illustrate the expected outcomes of a DARTS experiment.

Analysis of Chromatographic Retention-Time Profile Shifts Induced by Compound-Protein Interactions

Changes in the chromatographic retention time of a small molecule or a protein upon their interaction can also be exploited for target identification. This approach relies on the principle that the formation of a compound-protein complex will alter the physicochemical properties of the individual molecules, leading to a shift in their elution profile during chromatography.

In a typical experiment, a protein mixture is fractionated using a chromatographic method, such as size-exclusion or ion-exchange chromatography. These fractions are then incubated with the small molecule, this compound. The retention time of the compound is then analyzed in the presence of each protein fraction. A significant shift in the retention time of this compound when mixed with a particular fraction suggests an interaction with one or more proteins within that fraction. Subsequent rounds of purification and analysis can then be used to identify the specific protein target. Factors that can influence retention time include the column size, packing material, flow rate, and the composition of the mobile phase. sepscience.comyoutube.comrestek.com

Ligand-Based Computational Methods for Target Prediction

Computational approaches, particularly ligand-based methods, offer a powerful and high-throughput means of predicting the biological targets of a small molecule. mit.edu These methods are based on the principle of "similar property," which posits that molecules with similar structures are likely to have similar biological activities and, therefore, similar targets. nih.gov

To predict the targets of this compound, its chemical structure would be used as a query to search against large databases of known bioactive molecules with annotated targets. nih.gov Various computational algorithms can be employed, including 2D fingerprint similarity searching, 3D shape matching, and pharmacophore modeling. nih.govosti.gov Machine learning and artificial intelligence-based approaches are also increasingly being used to build predictive models that can identify potential targets with high accuracy. researchgate.net These in silico predictions can then be used to generate a prioritized list of candidate targets for subsequent experimental validation. nih.gov

Structure-Activity Relationship (SAR) Studies in Rational Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and rational drug design. By systematically modifying the chemical structure of a lead compound, such as this compound, and assessing the impact of these changes on its biological activity, researchers can identify the key molecular features responsible for its effects and optimize them to enhance potency, selectivity, and other desirable properties. The indanone scaffold itself is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds. beilstein-journals.orgscispace.combeilstein-journals.orgresearchgate.net

For this compound, a systematic SAR exploration would involve modifications at several key positions:

The Hydroxyl Group (Position 7): The position and electronic nature of this group are likely critical for activity. Modifications could include altering its position on the aromatic ring, converting it to an ether or ester to probe the importance of hydrogen bonding, or replacing it with other functional groups like an amino or nitro group.

The Methyl Group (Position 2): The size and stereochemistry of the substituent at this position can influence how the molecule fits into its binding site. Replacing the methyl group with larger alkyl groups, or introducing chirality, could significantly impact activity.

The Indanone Core: The rigid, bicyclic structure of the indanone core provides a specific orientation for the functional groups. Modifications to the ring system itself, such as ring expansion or contraction, or the introduction of heteroatoms, could lead to novel analogs with different activity profiles.

Substitution on the Aromatic Ring: The aromatic ring can be further substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and explore additional interactions with the target protein.

A review of arylidene indanone scaffolds, which are structurally related to this compound, has highlighted several key SAR insights. For instance, in a series of arylidene indanone derivatives designed as cholinesterase inhibitors for Alzheimer's disease, the introduction of a piperidinyl ethoxy substituent at the 6-position of the indanone ring significantly increased potency. rsc.org Similarly, for anti-inflammatory activity in a series of sesquistilbene indanone analogues, specific substitutions on the indanone core were found to be crucial for inhibiting nitric oxide production. nih.gov

Table 2: Illustrative SAR Data for a Hypothetical Series of this compound Analogs

| Compound ID | R1 (Position 7) | R2 (Position 2) | R3 (Position 5) | Biological Activity (IC50, µM) |

| 7H2M1I | -OH | -CH3 | -H | 10.5 |

| Analog 1 | -OCH3 | -CH3 | -H | 25.2 |

| Analog 2 | -OH | -CH2CH3 | -H | 8.3 |

| Analog 3 | -OH | -CH3 | -Cl | 5.1 |

| Analog 4 | -OH | -H | -H | 15.8 |

This table presents hypothetical data to illustrate how SAR studies can elucidate the contributions of different functional groups to the biological activity of a compound series.

By combining the insights gained from these advanced methodologies, a comprehensive understanding of the chemical biology of this compound can be achieved, paving the way for the rational design of new and improved molecules for research and therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxy-2-methyl-1-indanone, and how do reaction conditions influence yield?

- Methodology :

- Cyclization : Start with substituted anisole derivatives (e.g., 2,3-dichloroanisole) and isobutyryl chloride under AlCl₃ catalysis in CH₂Cl₂, followed by bromination with Br₂ in acetic acid. Cyclize intermediates using concentrated H₂SO₄ to form the indanone core .

- Hydroxylation : React halogenated intermediates (e.g., 5-methoxy derivatives) with bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to introduce hydroxyl groups .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate pure products. Monitor yield via HPLC or GC-MS .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : Analyze ¹H and ¹³C NMR spectra (DMSO-d₆ or CDCl₃) to confirm substituent positions and hydroxyl group presence. Compare with reference data for indanone derivatives .

- IR : Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and hydroxyl (-OH) vibrations (~3200 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (ESI or EI) to verify molecular weight (C₁₀H₁₀O₂, MW 162.19) and fragmentation patterns .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Methodology :

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) as the endpoint .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic and isotopic studies?

- Methodology :

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or NMR to determine rate constants and intermediates. Use Eyring plots to assess activation parameters .

- Isotopic Labeling : Introduce ¹⁸O or deuterium at key positions (e.g., hydroxyl group) to trace proton transfer pathways and confirm cyclization steps .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize molecular geometry (Gaussian 16) to study electrophilic/nucleophilic sites. Calculate Fukui indices for reactivity prediction .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ data .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 25–60°C. Quantify degradation products via UPLC-MS/MS. Apply Arrhenius kinetics to extrapolate shelf-life .

Q. What role does this compound play in catalytic asymmetric synthesis?

- Methodology :

- Chiral Ligand Design : Functionalize the indanone core with chiral auxiliaries (e.g., BINOL derivatives) for use in asymmetric hydrogenation or aldol reactions. Measure enantiomeric excess (ee) via chiral HPLC .

Q. How can contradictions in physicochemical data (e.g., solubility, logP) be resolved across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.